tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate

Catalog No.
S14460357
CAS No.
M.F
C12H22N2O4S
M. Wt
290.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetid...

Product Name

tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate

IUPAC Name

tert-butyl 3-(azetidin-3-ylmethylsulfonyl)azetidine-1-carboxylate

Molecular Formula

C12H22N2O4S

Molecular Weight

290.38 g/mol

InChI

InChI=1S/C12H22N2O4S/c1-12(2,3)18-11(15)14-6-10(7-14)19(16,17)8-9-4-13-5-9/h9-10,13H,4-8H2,1-3H3

InChI Key

FISDCWWWORKWRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)CC2CNC2

Tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, an azetidine ring, and a sulfonyl moiety. Its molecular formula is C19H28N2O7S2C_{19}H_{28}N_{2}O_{7}S_{2}, and it has a molecular weight of 460.56 g/mol. The compound is notable for its potential applications in medicinal chemistry due to the presence of the azetidine ring, which is often associated with bioactive compounds.

Typical of azetidine derivatives, including:

  • Nucleophilic substitutions: The sulfonyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
  • Reductive amination: The azetidine nitrogen can be modified via reductive amination to create derivatives with different amine functionalities.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate can involve several steps:

  • Formation of the azetidine ring: This can be achieved through cyclization reactions involving suitable precursors such as amino acids or related compounds.
  • Sulfonylation: The introduction of the sulfonyl group can be accomplished using sulfonyl chlorides or sulfonic anhydrides in the presence of a base.
  • Esterification: The final step involves esterifying the carboxylic acid with tert-butyl alcohol to yield the desired product.

These methods illustrate a general approach to synthesizing complex azetidine derivatives.

Tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate has potential applications in:

  • Pharmaceutical development: As a building block for synthesizing new drugs targeting various diseases.
  • Chemical biology: As a tool compound for studying biological pathways involving azetidine-containing molecules.

The compound's unique structure may offer novel interactions with biological targets, making it a candidate for further research.

Interaction studies involving tert-butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate could focus on:

  • Protein binding assays: Understanding how the compound interacts with specific proteins could provide insights into its mechanism of action.
  • Receptor binding studies: Evaluating its affinity for various receptors may help elucidate its potential therapeutic effects.

Such studies are crucial for assessing the pharmacokinetics and pharmacodynamics of this compound.

Several compounds share structural features with tert-butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate, including:

Compound NameMolecular FormulaKey Features
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylateC9H18N2O2C_{9}H_{18}N_{2}O_{2}Contains an amino group instead of sulfonyl; simpler structure
Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylateC13H17NO4SC_{13}H_{17}NO_{4}SFeatures a tosyl group; used in similar synthetic pathways
Tert-butyl 3-fluoroazetidine-1-carboxylateC9H16FNO2C_{9}H_{16}FNO_{2}Incorporates a fluorine atom; alters electronic properties

These compounds illustrate variations in functional groups that can influence biological activity and reactivity, highlighting the uniqueness of tert-butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate due to its sulfonamide functionality and complex structure.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

290.13002836 g/mol

Monoisotopic Mass

290.13002836 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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